Tris(trimethylsilyl) phosphite
Overview
Description
Tris(trimethylsilyl) phosphite is a multifunctional organophosphorus compound that has gained attention due to its role as an electrolyte additive in lithium-ion batteries. It is known for its ability to improve the electrochemical performance of high-voltage lithium-ion batteries by scavenging harmful species such as HF and forming a protective cathode electrolyte interphase (CEI) .
Synthesis Analysis
The synthesis of tris(trimethylsilyl) phosphite involves reactions with various N-heterocycles, carboxylic acid chlorides, and other organic electrophiles. For instance, it can react with N-formyl N-heterocycles in the presence of trimethylsilyl triflate to produce functionalized hydroxymethylphosphonic and methylenediphosphonic acids under mild conditions . Additionally, it can react with pivaloyl chloride to form acylphosphines, which are intermediates in the synthesis of other organophosphorus compounds .
Molecular Structure Analysis
The molecular structure of tris(trimethylsilyl) phosphite is characterized by the presence of three trimethylsilyl groups attached to a central phosphorus atom. This structure imparts high nucleophilicity to the phosphorus atom and lability to the P-Si bonds, making it a versatile reagent for the synthesis of one- and two-coordinated phosphorus compounds .
Chemical Reactions Analysis
Tris(trimethylsilyl) phosphite is highly reactive and can undergo various chemical reactions. It can deoxygenate epoxides and react with glycidol derivatives to form phosphonic acid esters . In the context of lithium-ion batteries, it reacts with HF to scavenge this impurity, thereby improving the stability and performance of the battery .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(trimethylsilyl) phosphite make it an excellent additive for lithium-ion batteries. It is stable against spontaneous decomposition reactions, even in its cation state, which is beneficial for maintaining the integrity of the electrolyte . Its strong reactivity allows it to efficiently remove undesired molecules like HF and LiF from the electrolyte and the cathode surface, which is crucial for the longevity of high-voltage batteries .
Scientific Research Applications
Application in Lithium-Ion Batteries
- Scientific Field : Electrochemistry
- Summary of the Application : Tris(trimethylsilyl) phosphite (TMSPi) is used as an electrolyte additive to improve the electrochemical performance of high-voltage lithium-ion batteries . It is introduced to form protective surface layers at the electrode/electrolyte interfaces, preventing the surface fluorination of the active materials and enhancing interfacial stability .
- Methods of Application : TMSPi is added to the electrolyte of the battery. Its effect on the cathode electrolyte interphase (CEI) on the NMC811 and solid electrolyte interphase (SEI) on the Si–Gr are systematically investigated .
- Results or Outcomes : TMSPi significantly reduces the overpotential and operando X-ray diffraction (XRD) confirms that an irreversible “two-phase” transition reaction caused by the formed adventitious Li2CO3 layer on the surface of NMC811 can transfer to a solid-solution reaction mechanism with TMSPi-added electrolyte .
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : Tris(trimethylsilyl) phosphite is a reagent used for the mild preparation of bis (TMS) phosphonates (Arbuzov reaction). It is an important raw material and intermediate used in organic synthesis .
- Results or Outcomes : The outcomes would also depend on the specific organic synthesis process. In general, the use of Tris(trimethylsilyl) phosphite can facilitate the synthesis of certain organic compounds .
Application in Electrolyte Additive
- Scientific Field : Electrochemistry
- Summary of the Application : Tris(trimethylsilyl) phosphite is known as an effective electrolyte additive that significantly improves the electrochemical performance of high-voltage lithium-ion batteries . It exhibits high reactivity with HF .
- Results or Outcomes : The use of Tris(trimethylsilyl) phosphite as an electrolyte additive can significantly improve the performance of high-voltage lithium-ion batteries .
Application in Lithium Ion Batteries
- Scientific Field : Battery Technology
- Summary of the Application : Tris(trimethylsilyl) phosphite is considered as an ideal electrolyte additive for lithium ion batteries .
- Methods of Application : Its positive effect as well as its failure mechanism in a LiPF6 containing electrolyte was studied by means of selected electrochemical, structural and analytical techniques .
- Results or Outcomes : The outcomes would also depend on the specific battery design and manufacturing process. In general, the use of Tris(trimethylsilyl) phosphite can facilitate the performance of lithium ion batteries .
Application in Pharmaceuticals
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : Tris(trimethylsilyl) phosphite is an important raw material and intermediate used in pharmaceuticals . It is used in the preparation of certain pharmaceutical compounds.
- Results or Outcomes : The outcomes would also depend on the specific pharmaceutical synthesis process. In general, the use of Tris(trimethylsilyl) phosphite can facilitate the synthesis of certain pharmaceutical compounds .
Application in Agrochemicals
- Scientific Field : Agrochemistry
- Summary of the Application : Tris(trimethylsilyl) phosphite is an important raw material and intermediate used in agrochemicals . It is used in the preparation of certain agrochemical compounds.
- Results or Outcomes : The outcomes would also depend on the specific agrochemical synthesis process. In general, the use of Tris(trimethylsilyl) phosphite can facilitate the synthesis of certain agrochemical compounds .
Safety And Hazards
Tris(trimethylsilyl) phosphite is considered hazardous. It is a combustible liquid and causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be handled with protective gloves/clothing/eye protection/face protection and used only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
tris(trimethylsilyl) phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27O3PSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZOBROUFBEGAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OP(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27O3PSi3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170820 | |
Record name | Silanol, trimethyl-, phosphite (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsilyl) phosphite | |
CAS RN |
1795-31-9 | |
Record name | Silanol, 1,1,1-trimethyl-, 1,1′,1′′-phosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1795-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanol, trimethyl-, phosphite (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanol, trimethyl-, phosphite (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tris(trimethylsilyl) phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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